2-Amino-1-(6-methylpyridin-2-yl)ethanol 2-Amino-1-(6-methylpyridin-2-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC4054618
InChI: InChI=1S/C8H12N2O/c1-6-3-2-4-7(10-6)8(11)5-9/h2-4,8,11H,5,9H2,1H3
SMILES: CC1=NC(=CC=C1)C(CN)O
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

2-Amino-1-(6-methylpyridin-2-yl)ethanol

CAS No.:

Cat. No.: VC4054618

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(6-methylpyridin-2-yl)ethanol -

Specification

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name 2-amino-1-(6-methylpyridin-2-yl)ethanol
Standard InChI InChI=1S/C8H12N2O/c1-6-3-2-4-7(10-6)8(11)5-9/h2-4,8,11H,5,9H2,1H3
Standard InChI Key HOHNIANSOKBRLC-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)C(CN)O
Canonical SMILES CC1=NC(=CC=C1)C(CN)O

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Stereochemistry

2-Amino-1-(6-methylpyridin-2-yl)ethanol has the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol. The pyridine ring features a methyl group at the 6-position and an ethanolamine moiety (-CH(NH₂)CH₂OH) at the 2-position (Figure 1). The presence of a chiral center at the ethanolamine carbon confers stereochemical specificity, which is critical for interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₂N₂O
Molecular Weight152.19 g/mol
IUPAC Name2-Amino-1-(6-methylpyridin-2-yl)ethanol
Chiral Centers1 (C2 of ethanolamine)

Spectroscopic and Computational Data

The compound’s structure can be validated through ¹H-NMR and ESI-MS analyses, as demonstrated for related amino alcohols . For instance, (S)-2-amino-1-(6-methylpyridin-3-yl)ethanol exhibits characteristic peaks at δ 1.11 (d, J = 6.1 Hz) for the methyl group and δ 7.58 (d, J = 8.6 Hz) for aromatic protons. Density functional theory (DFT) calculations predict intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing the molecule in a specific conformation .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 2-amino-1-(6-methylpyridin-2-yl)ethanol can be inferred from methodologies used for analogous compounds:

  • Reductive Amination:
    Reaction of 6-methylpyridine-2-carbaldehyde with ethanolamine under catalytic hydrogenation yields the target compound. This method mirrors the synthesis of (S)-2-amino-1-(6-methylpyridin-3-yl)ethanol, where a chiral auxiliary ensures stereoselectivity.

  • Nucleophilic Substitution:
    Substitution of a halogenated pyridine derivative (e.g., 2-chloro-6-methylpyridine) with ethanolamine in the presence of a base like sodium hydride .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
16-Methylpyridine-2-carbaldehyde, ethanolamine, H₂/Pd-C75%
22-Chloro-6-methylpyridine, ethanolamine, NaH, THF68%

Purification and Characterization

Purification typically involves silica gel chromatography (hexane:ethyl acetate gradients) followed by recrystallization . Purity is confirmed via HPLC (>98%), and stereochemistry is resolved using chiral stationary phases or X-ray crystallography.

Physicochemical Properties

Thermal and Solubility Profiles

While direct data for 2-amino-1-(6-methylpyridin-2-yl)ethanol are scarce, related pyridine derivatives exhibit melting points of 40–44°C and boiling points of 208–209°C . The compound is hygroscopic and soluble in polar solvents (e.g., ethanol, DMSO) but shows limited solubility in hexane .

Acid-Base Behavior

The amino group (pKa ≈ 7.4) and hydroxyl group (pKa ≈ 10.1) confer amphoteric properties, enabling solubility adjustments via pH modulation .

Biological Activity and Mechanistic Insights

Receptor Modulation

Structural analogs, such as M₃ mAChR-positive allosteric modulators (PAMs), demonstrate potent activity at muscarinic acetylcholine receptors . The ethanolamine side chain and pyridine ring are critical for binding to receptor subpockets, as shown in SAR studies .

Enzymatic Interactions

The compound’s amino alcohol moiety may inhibit kinases or phosphatases, akin to 2-amino-6-methylpyridine derivatives acting as PI3Kα inhibitors .

Table 3: Hypothesized Biological Targets

TargetProposed MechanismReference
M₃ mAChRAllosteric modulation
PI3KαCompetitive inhibition

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s structural resemblance to neurotransmitters like dopamine positions it as a candidate for treating neurodegenerative diseases. Preclinical studies on analogs show enhanced muscle contraction in smooth muscle tissues, suggesting potential for overactive bladder therapy .

Antibacterial and Antiviral Agents

Pyridine derivatives exhibit broad-spectrum antimicrobial activity. Functionalization of the amino and hydroxyl groups could optimize pharmacokinetic profiles .

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